![molecular formula C16H10FN5 B1254994 4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-fluorophenyl)-5-tetrazolyl]quinoline is a member of tetrazoles.
Applications De Recherche Scientifique
Synthesis and Characterization
- 4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline derivatives have been synthesized and characterized using various spectroscopic techniques. These compounds show potential in biochemistry and medicine, particularly as fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).
- The compound has been utilized in the synthesis of photoluminescent compounds, demonstrating its significance in photophysical applications (Mancilha et al., 2006).
Biological Activities
- Some derivatives exhibit significant antibacterial activities, showcasing their potential as therapeutic agents (Holla et al., 2005).
- These compounds have also been studied for their anti-inflammatory properties, indicating their potential use in treating inflammation-related conditions (Shaikh et al., 2017).
Photophysical Studies
- The quinoline derivatives are studied for their excited-state intramolecular proton transfer (ESIPT) inspired properties, which are important for understanding their behavior in different solvent polarities (Padalkar & Sekar, 2014).
Molecular Docking and Synthesis
- The compound's derivatives have been analyzed for docking studies, which are essential for understanding their interaction with biological targets, such as DNA and enzymes (Mphahlele et al., 2017).
Therapeutic Potential
- The derivatives of this compound have been studied for their potential as inhibitors of HMG-CoA reductase, indicating their application in treating hypercholesterolemia (Suzuki et al., 2001).
- They are also investigated for anticancer and antifungal activities, highlighting their potential in oncology and infectious disease treatments (Bekhit et al., 2004).
Propriétés
Formule moléculaire |
C16H10FN5 |
|---|---|
Poids moléculaire |
291.28 g/mol |
Nom IUPAC |
4-[2-(4-fluorophenyl)tetrazol-5-yl]quinoline |
InChI |
InChI=1S/C16H10FN5/c17-11-5-7-12(8-6-11)22-20-16(19-21-22)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H |
Clé InChI |
LNWUZDAXRXUTPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C3=NN(N=N3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
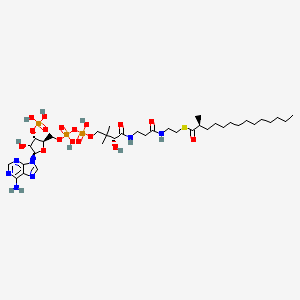


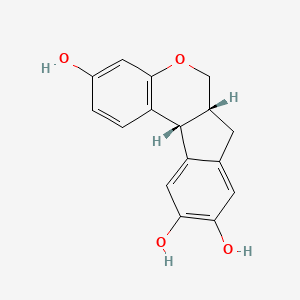
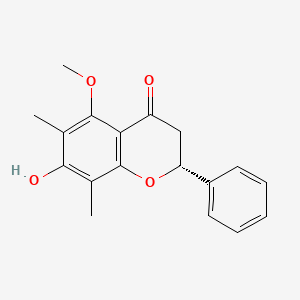

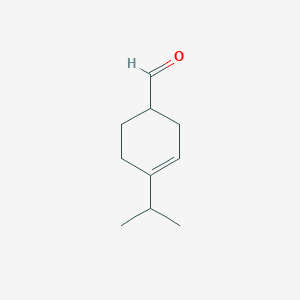
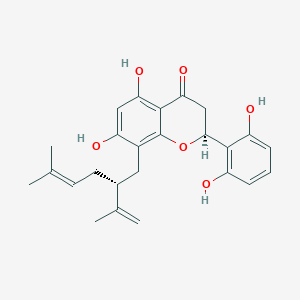
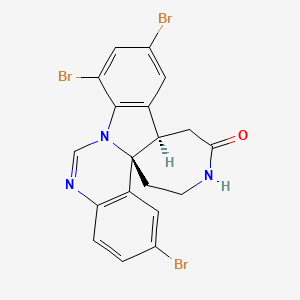

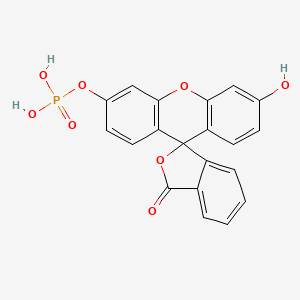

![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
